2-(Trifluoromethyl)-1,3-oxazole-4-carbonitrile - 1240605-82-6

2-(Trifluoromethyl)-1,3-oxazole-4-carbonitrile

Catalog Number: EVT-3513353
CAS Number: 1240605-82-6
Molecular Formula: C5HF3N2O
Molecular Weight: 162.07
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Cycloaddition Reactions: The oxazole ring can participate in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, with various dipolarophiles like alkenes and alkynes. These reactions offer a powerful tool for constructing complex heterocyclic structures. []
Applications
  • Medicinal Chemistry: Derivatives of 2-(trifluoromethyl)-1,3-oxazole-4-carbonitrile have shown promising biological activities, including anticancer, [] antimicrobial, [] and antiviral properties. [] These findings highlight its potential for developing new therapeutic agents.

5-Sulfonyl Derivatives of 1,3-Oxazole-4-carboxylates

Compound Description: This class of compounds features a sulfonyl group at the 5-position of the 1,3-oxazole-4-carboxylate core. These compounds, particularly methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, have been studied for their anticancer activity against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, leukemia, and melanoma []. Molecular docking studies suggest that these compounds may interact with tubulin and CDK2, potentially explaining their cytotoxic activity.

4-(2-Methyl-1,3-oxazole-5-yl)-benzenesulfonamide

Compound Description: This compound is a selective carbonic anhydrase II inhibitor. It is metabolized in vivo to form a single metabolite, N-hydroxy-4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide [].

4-Trifluoromethyl-3-pyrrolines

Compound Description: This class of compounds is characterized by a pyrroline ring with a trifluoromethyl group at the 4-position. They can be synthesized through a silver-catalyzed tandem hydroamination and cyclization reaction of 2-trifluoromethyl-1,3-enynes with primary amines [].

4-(Difluoromethylene)-1,2,3,4-tetrahydropyridines

Compound Description: These compounds feature a tetrahydropyridine ring with a difluoromethylene group at the 4-position. They can be synthesized through a gold(I)-catalyzed 6-endo-dig cyclization of gem-difluoro-1,3-conjugated enynes [].

Relevance: Although structurally distinct from 2-(Trifluoromethyl)-1,3-oxazole-4-carbonitrile due to the presence of a tetrahydropyridine ring instead of an oxazole ring, these compounds are included due to their synthesis involving gem-difluoro-1,3-conjugated enynes. These enynes share structural similarities with the 2-trifluoromethyl-1,3-enynes used to synthesize 4-trifluoromethyl-3-pyrrolines [], further demonstrating the versatility of these building blocks in accessing various fluorinated heterocycles.

2-Aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates

Compound Description: These compounds are characterized by a chlorosulfonyl group at the 5-position of the 1,3-oxazole-4-carboxylate core. They are utilized in the synthesis of fused heterocycles through reactions with α-aminoazoles involving the Smiles rearrangement [].

2-Aryl-5-hydrazino-1,3-oxazole-4-carbonitriles

Compound Description: This series of compounds features a hydrazine moiety at the 5-position of the 1,3-oxazole-4-carbonitrile core. Their N2-acyl derivatives undergo a unique reaction with Lawesson's reagent, involving both thionation and recyclization to yield substituted 2-(5-amino-1,3-thiazol-4-yl)-1,3,4-thiadiazoles [].

2-(Trifluoromethyl)thieno[2,3-d]pyrimidine

Compound Description: This heterocyclic compound incorporates a thiophene ring fused to a pyrimidine ring, with a trifluoromethyl group at the 2-position of the thieno[2,3-d]pyrimidine scaffold [].

2-Trifluoromethyl-1,3-oxazolidines

Compound Description: These compounds are characterized by an oxazolidine ring with a trifluoromethyl group at the 2-position. They serve as versatile intermediates for the stereoselective synthesis of various β-trifluoromethyl-substituted compounds, including β-amino esters, β-lactams, β-amino ketones, and γ-amino alcohols [, ].

5-Alkyl(aryl)amino-2-(3-phthalimidopropyl)-1,3-oxazole-4-carbonitriles

Compound Description: These compounds are characterized by an oxazole ring bearing an alkyl or aryl amino group at the 5-position, a 3-phthalimidopropyl group at the 2-position, and a nitrile group at the 4-position. They can undergo recyclization reactions to yield imidazole-carboxamides [].

4,4',5,5'-Tetraphenyl-2,2'-m-phenylenedi-1,3-oxazole and 4,4',5,5'-Tetrakis(4-tert-butylphenyl)-2,2'-m-phenylenedi-1,3-oxazole

Compound Description: These compounds are m-phenylene-bridged bis-oxazoles with different aryl substituents at the 4- and 5-positions of the oxazole units []. They exhibit distinct conformations in the solid state, influencing their packing motifs and intermolecular interactions.

2,4-Disubstituted 1,3-Oxazole Analogues

Compound Description: This series of compounds is characterized by a 1,3-oxazole ring with various substituents at the 2- and 4-positions [, ]. Many of these analogues incorporate a 3,5-bis(trifluoromethyl)phenyl substituent at the 4-position. These compounds are designed based on natural product lead compounds and synthesized using microwave-assisted methods. Their pharmacological properties are currently under investigation.

4-Aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles

Compound Description: This class of compounds features a dihydropyridine ring with aryl and benzoyl substituents at the 4- and 5-positions, respectively, a hydroxyl group at the 2-position, a trifluoromethyl group at the 6-position, and a nitrile group at the 3-position. These compounds are synthesized through an electrochemically driven three-component condensation reaction involving aromatic aldehydes, malononitrile, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione [].

N-substituted 6-trifluoromethyl-1,3-oxazinanes and N-substituted 6-trifluoromethyl-1,3-oxazinan-2-ones

Compound Description: These compounds feature a six-membered 1,3-oxazinane ring with a trifluoromethyl group at the 6-position. The oxazinanes are synthesized by cyclization of 4-amino-1,1,1-trifluoro-butan-2-ols with formaldehyde []. The oxazinan-2-ones are synthesized from the same butan-2-ols but using triphosgene to form the urea linkage and close the ring.

4-(O,O-Dialkylphosphoryl)-1,3-oxazoles

Compound Description: These compounds feature a 1,3-oxazole ring substituted at the 4-position with a phosphoryl group bearing two alkoxy groups. They are synthesized through a rhodium-catalyzed heterocycloaddition reaction involving diethyl 1-diazo-2-oxo-alkylphosphonates and aromatic nitriles [].

2-Substituted 5-(Dialkoxyphosphoryl)methyl-1,3-oxazole-4-carboxylates

Compound Description: These compounds feature a 1,3-oxazole ring with a carboxylate group at the 4-position and a dialkoxyphosphorylmethyl group at the 5-position. They are synthesized through a multi-step sequence starting from the reaction of 2-(acylamino)malonic acid esters with chloroethynylphosphonates [].

4-Arylmethylene-2-phenyl-1,3-oxazole-5(4H)-ones

Compound Description: These compounds feature a 1,3-oxazol-5(4H)-one ring with a phenyl group at the 2-position and an arylmethylene group at the 4-position. They serve as versatile building blocks for synthesizing various heterocyclic compounds, including pyrazolones, triazinones, pyrazolotriazinones, and thiazolidinones [].

4-(3,3,3-Trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazoles

Compound Description: This class of compounds features a 1,3-thiazole ring substituted at the 4-position with a 3,3,3-trifluoro-2-trifluoromethyl-1-propenyl group. These compounds are synthesized from 5,5,5-trifluoro-4-(trifluoromethyl)-3-penten-2-one and have been studied using various spectroscopic methods and theoretical calculations to understand their structural and conformational properties [].

5-Azido-4-trifluoromethyl-1,3-azoles

Compound Description: This class of compounds features a 1,3-azole ring with an azide group at the 5-position and a trifluoromethyl group at the 4-position. These compounds have been investigated for their reactivity in [3+2] cycloaddition reactions with various C-C multiple bond systems [].

1,3-Bis(trifluoromethyl)prop-2-ene 1-Iminium Salts

Compound Description: These salts are characterized by a prop-2-en-1-iminium core structure bearing trifluoromethyl groups at both the 1- and 3-positions. These highly electrophilic species are versatile building blocks, reacting with electron-rich aromatic systems like dimethoxybenzenes and anilines to afford a variety of trifluoromethylated products, including vinylogous trifluoroacetylation products, 1-dialkylamino-1,3-bis(trifluoromethyl)-1H-indenes, and 2,4-bis(trifluoromethyl)quinolines [].

2-(Phenylsulfonyl)-1,3-oxazole Derivatives

Compound Description: These compounds feature a 1,3-oxazole ring with a phenylsulfonyl group at the 2-position. They serve as valuable intermediates in Suzuki and Stille cross-coupling reactions, enabling the site-selective introduction of various substituents at the 4- and 5-positions of the oxazole ring. Subsequent reductive desulfonylation provides access to C-4 and C-5 monosubstituted oxazoles [].

Trifluoromethyl-1,3-diketonate-Functionalized Ionic Liquids

Compound Description: These compounds consist of an imidazolium cation linked to a trifluoroacetylacetone (acacH) moiety through a flexible alkyl chain. The trifluoromethyl group and the diketonate functionality together impart the molecule with the ability to chelate metal ions, particularly lanthanides [].

(5Z)-7-([2RS,4RS,5SR]-4-o-Hydroxyphenyl-2-trifluoromethyl-1,3-dioxan-5-yl)hept-5-enoic Acid (ICI 185282)

Compound Description: This compound contains a 1,3-dioxane ring with a trifluoromethyl group at the 2-position and an o-hydroxyphenyl group at the 4-position. It is known to undergo a remarkable intramolecular hydride transfer reaction under alkaline conditions, highlighting the unique reactivity influenced by the trifluoromethyl substituent [].

2-Cinnamyl-1,3-oxazole-4-carboxaldehyde p-Toluenesulfonyl Hydrazone

Compound Description: This compound is a hydrazone derivative of 2-cinnamyl-1,3-oxazole-4-carboxaldehyde, synthesized by reacting the aldehyde with p-toluenesulfonhydrazide [].

4-Trifluoromethyl-1,3-oxazin-6-ones

Compound Description: This class of compounds is characterized by a 1,3-oxazin-6-one ring with a trifluoromethyl group at the 4-position. They act as 2-aza-1,3-dienes in Diels-Alder cycloadditions with electron-poor dienophiles, yielding novel 2-trifluoromethyl pyridines [].

4-Methoxycarbonyl-2-methyl-1,3-oxazole

Compound Description: This compound contains a 1,3-oxazole ring with a methoxycarbonyl group at the 4-position and a methyl group at the 2-position [].

2-(tert-Butyl)-6-(trifluoromethyl)-1,3-dioxan-4-one and 2,8-Di(tert-butyl)-6,12-bis(trifluoromethyl)-1,3,7,9-tetraoxacyclodecan-4,10-dione

Compound Description: The former compound, 2-(tert-butyl)-6-(trifluoromethyl)-1,3-dioxan-4-one, is a 1,3-dioxan-4-one ring substituted with a tert-butyl group at the 2-position and a trifluoromethyl group at the 6-position. The latter compound, 2,8-di(tert-butyl)-6,12-bis(trifluoromethyl)-1,3,7,9-tetraoxacyclodecan-4,10-dione, is a twelve-membered ring dimer of the former, formed under acidic conditions [].

Properties

CAS Number

1240605-82-6

Product Name

2-(Trifluoromethyl)-1,3-oxazole-4-carbonitrile

IUPAC Name

2-(trifluoromethyl)-1,3-oxazole-4-carbonitrile

Molecular Formula

C5HF3N2O

Molecular Weight

162.07

InChI

InChI=1S/C5HF3N2O/c6-5(7,8)4-10-3(1-9)2-11-4/h2H

InChI Key

INEHIDGQRZPCGC-UHFFFAOYSA-N

SMILES

C1=C(N=C(O1)C(F)(F)F)C#N

Canonical SMILES

C1=C(N=C(O1)C(F)(F)F)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.